Ethyl 2-iodo-6-methoxybenzoate

Description

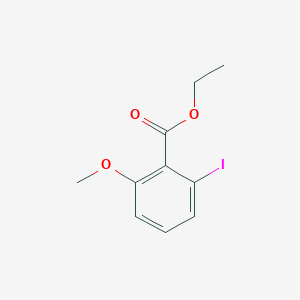

Ethyl 2-iodo-6-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with an iodine atom at the 2-position and a methoxy group at the 6-position. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.10 g/mol. The iodine substituent introduces significant steric and electronic effects, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Ullmann) for pharmaceutical and agrochemical synthesis .

Synthetic routes often employ palladium/copper catalysis under inert atmospheres, as demonstrated in the preparation of mthis compound derivatives via microwave-assisted reactions .

Properties

IUPAC Name |

ethyl 2-iodo-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFLDINBROMKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-6-methoxybenzoate can be synthesized through several methods. One common approach involves the iodination of 2-methoxybenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification step involves reacting the iodinated benzoic acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Key Chemical Reactions

Ethyl 2-iodo-6-methoxybenzoate participates in diverse reactions due to its reactive iodine atom and ester functionality:

Nucleophilic Aromatic Substitution (NAS)

The iodine atom acts as a leaving group in C–I bond cleavage , facilitating substitution with nucleophiles (e.g., amines, alkoxides). Reaction conditions often involve high temperatures or catalytic systems (e.g., Cu catalysts) .

Cross-Coupling Reactions

-

Suzuki Coupling : The aryl iodide undergoes transmetalation with boronic acids to form biaryl compounds.

-

Sonogashira Coupling : Pd/Cu catalysis enables alkyne coupling, forming carbon-carbon bonds .

Ester Hydrolysis

Hydrolysis of the ethyl ester moiety yields 2-iodo-6-methoxybenzoic acid under acidic or basic conditions .

Demethylation

The methoxy group may undergo demethylation (e.g., with BBr₃) to generate hydroxyl derivatives, though this is less common without activating groups .

Reactivity Profile

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | NH₃, CuI, DMF | Substituted arenes |

| Suzuki Coupling | Pd(PPh₃)₄, boronic acid, K₂CO₃ | Biaryl compounds |

| Ester Hydrolysis | HCl or NaOH, H₂O, heat | Carboxylic acid derivative |

Analytical Characterization

Common techniques include:

Scientific Research Applications

Ethyl 2-iodo-6-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-6-methoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the ester and methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Ethyl 2-iodo-6-methoxybenzoate and its analogues:

Physical and Spectral Properties

- Solubility: this compound’s iodine atom reduces solubility in ethanol relative to Ethyl 2-methoxybenzoate (freely soluble) due to increased molecular weight and hydrophobicity .

- Spectroscopy : Mass spectra of hydroxylated analogues (e.g., Ethyl 2-hydroxy-6-methoxybenzoate) show base peaks at m/z 150 , characteristic of salicylate fragmentation . Iodo derivatives are identified via distinct NMR shifts (e.g., ~δ 7.5–8.0 ppm for aromatic protons adjacent to iodine) .

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 2-iodo-6-methoxybenzoate, and how are reaction conditions optimized?

this compound is synthesized via multi-step routes, often involving palladium-catalyzed cross-coupling reactions. A validated protocol employs Sonogashira coupling of mthis compound with terminal alkynes under microwave irradiation (100°C, 30 min) using Pd(PPh₃)₂Cl₂ and CuI as catalysts in anhydrous acetonitrile. Post-reaction purification via column chromatography (1:8 ethyl acetate/hexane) achieves >85% yield . Optimization focuses on catalyst loading, solvent choice, and microwave parameters to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.35 ppm for ethyl CH₃, δ 4.30 ppm for methoxy OCH₃) .

- XRD (X-ray diffraction) : Resolves crystal packing and bond angles (e.g., C-I bond length ~2.09 Å), validated using SHELX refinement software .

- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 320.96).

Q. How can researchers optimize purification strategies to achieve high-purity yields?

Purification methods depend on solubility and functional groups:

- Column Chromatography : Effective for separating iodinated intermediates using silica gel and gradient elution (hexane/ethyl acetate) .

- Crystallization : Ethanol/water mixtures yield needle-like crystals suitable for XRD .

- Distillation : For volatile byproducts, though less common due to the compound’s high molecular weight .

Advanced Research Questions

Q. How should researchers resolve contradictions between NMR and XRD data during structural confirmation?

Discrepancies often arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. Strategies include:

- Variable-Temperature NMR : Identifies conformational flexibility (e.g., ethyl ester rotation barriers).

- DFT Calculations : Compares optimized geometries (B3LYP/6-31G*) with experimental XRD data to validate bond angles .

- Isotopic Labeling : Deuterated solvents (e.g., CDCl₃) reduce signal overlap in NMR .

Q. What experimental designs elucidate regioselectivity in electrophilic substitution reactions involving this compound?

Regioselectivity is influenced by steric and electronic factors:

- Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) to identify rate-determining steps.

- Competitive Reactions : Compare halogenation (e.g., Br₂/FeBr₃) at ortho vs. para positions relative to the methoxy group .

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways .

Q. How should stability studies be designed to assess degradation under environmental stressors?

Stability protocols include:

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor iodine release via ICP-MS.

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>180°C) .

- Hydrolytic Stability : Test in buffered solutions (pH 3–10) to identify ester hydrolysis products (e.g., 2-iodo-6-methoxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.